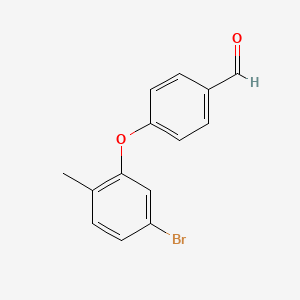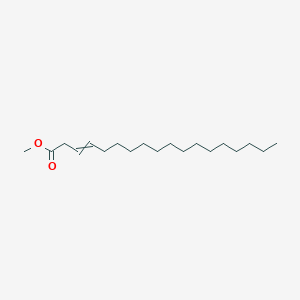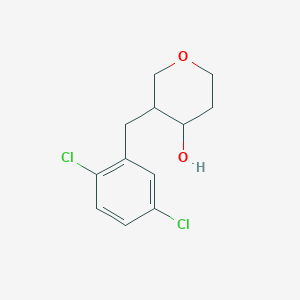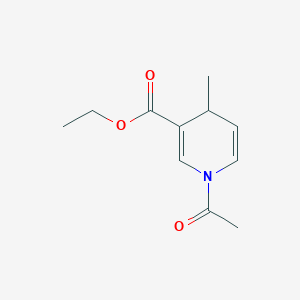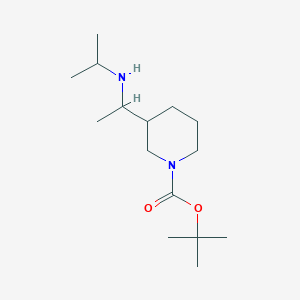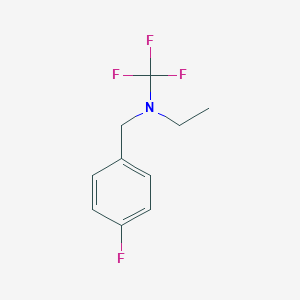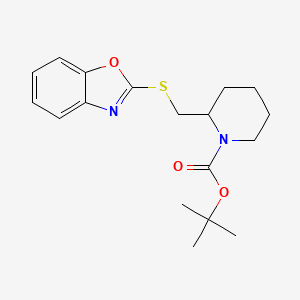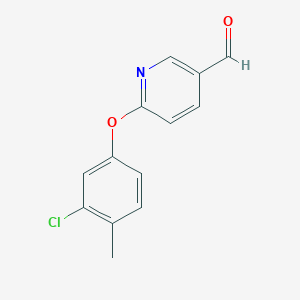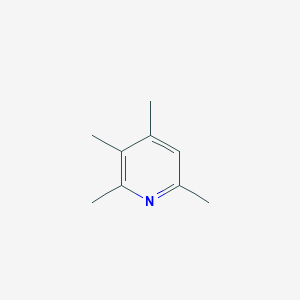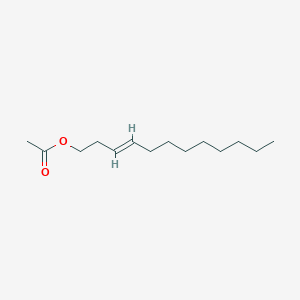![molecular formula C15H26O2 B13966301 1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate CAS No. 55538-61-9](/img/structure/B13966301.png)
1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate, also known as bornyl pentanoate, is an organic compound with the molecular formula C15H26O2. It is an ester derived from pentanoic acid and borneol. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate can be synthesized through the esterification of borneol with pentanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure optimal yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to borneol and pentanoic acid in the presence of a strong acid or base.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Borneol and pentanoic acid.
Oxidation: Ketones or aldehydes depending on the specific conditions.
Reduction: Alcohols derived from the ester.
Applications De Recherche Scientifique
1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects due to its bioactive properties.
Industry: Utilized in the fragrance industry for its pleasant aroma and stability.
Mécanisme D'action
The mechanism of action of 1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain biochemical pathways related to inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate can be compared with other similar esters, such as:
Bornyl acetate: Another ester of borneol, but with acetic acid instead of pentanoic acid.
Bornyl valerate: Similar structure but with valeric acid.
Isobornyl acetate: An isomeric form with acetic acid.
Uniqueness
This compound is unique due to its specific ester linkage with pentanoic acid, which imparts distinct chemical and physical properties compared to other esters of borneol. Its longer carbon chain compared to acetate esters provides different solubility and volatility characteristics, making it suitable for specific applications in the fragrance industry.
Propriétés
Numéro CAS |
55538-61-9 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) pentanoate |
InChI |
InChI=1S/C15H26O2/c1-5-6-7-12(16)17-13-14(2,3)11-8-9-15(13,4)10-11/h11,13H,5-10H2,1-4H3 |
Clé InChI |
ZNDQBRJIQWIGOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OC1C(C2CCC1(C2)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


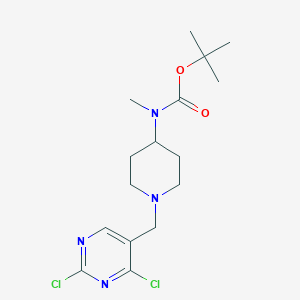

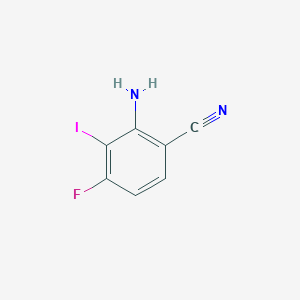
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13966240.png)
